molecular formula C10H10F3NO3 B3041129 Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate CAS No. 261635-92-1

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate

Cat. No.: B3041129
CAS No.: 261635-92-1
M. Wt: 249.19 g/mol
InChI Key: UXQHSHIZZNMPSD-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate (CAS 261635-92-1) is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol. This ester is a key derivative based on the 6-(trifluoromethyl)nicotinic acid scaffold, a structure recognized in scientific research for its potential in developing novel bioactive molecules. Compounds based on this scaffold are currently explored in medicinal chemistry for their potential as inhibitors of viral targets. Specifically, research indicates that related 2-amino-6-(trifluoromethyl)nicotinic acid derivatives are being studied as promising allosteric dual inhibitors targeting the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function, a promising drug target in the ongoing effort to expand the antiretroviral armamentarium. These inhibitors are designed to block viral replication by interacting with conserved regions within the RNase H domain. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(16-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHSHIZZNMPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Esterification Approach

The most widely reported method involves direct esterification of 6-methoxy-2-(trifluoromethyl)nicotinic acid with ethanol under acidic conditions. This Fischer esterification protocol is characterized by its simplicity and cost-effectiveness.

Reaction Scheme :
$$
\text{6-Methoxy-2-(trifluoromethyl)nicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate} + \text{H}_2\text{O}
$$

Typical Conditions :

  • Catalyst : Concentrated sulfuric acid (10–15 mol%)
  • Temperature : Reflux (78–85°C)
  • Duration : 6–12 hours
  • Yield : 70–85%

Key Considerations :

  • Excess ethanol drives equilibrium toward ester formation.
  • Water removal (e.g., molecular sieves) enhances yield.
  • Product purity depends on post-reaction neutralization and distillation.

Acid Chloride-Mediated Synthesis

For higher yields and faster kinetics, the acid chloride intermediate route is preferred. This two-step process involves converting the carboxylic acid to its reactive chloride derivative before esterification.

Step 1: Acid Chloride Formation
$$
\text{6-Methoxy-2-(trifluoromethyl)nicotinic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{6-Methoxy-2-(trifluoromethyl)nicotinyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions : Thionyl chloride (2 equiv), reflux (70°C, 3 h), 95% conversion.

Step 2: Esterification
$$
\text{6-Methoxy-2-(trifluoromethyl)nicotinyl chloride} + \text{Ethanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Conditions :

  • Base : Pyridine or triethylamine (1.2 equiv)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 85–95%

Advantages :

  • Avoids equilibrium limitations of Fischer esterification.
  • Suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is ideal for rapid screening and small-scale production.

Protocol :

  • Reactants : 6-Methoxy-2-(trifluoromethyl)nicotinic acid (1 equiv), ethanol (5 equiv), H2SO4 (0.1 equiv)
  • Microwave Conditions : 100°C, 300 W, 30 minutes
  • Yield : 80–88%

Benefits :

  • Energy-efficient with reduced side reactions.
  • Scalable via parallel reactor systems.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency. This method leverages precise temperature control and rapid mixing.

Setup :

  • Reactor Type : Microfluidic tubular reactor
  • Conditions :
    • Residence Time : 10–15 minutes
    • Temperature : 120°C (pressurized)
    • Catalyst : Amberlyst-15 (heterogeneous)
  • Yield : 90–94%

Operational Advantages :

  • Consistent product quality.
  • Easier handling of exothermic reactions.

Comparative Analysis of Preparation Methods

The following table summarizes critical parameters for each synthesis route:

Method Temperature Time Yield Purity Scalability
Classical Esterification 78–85°C 6–12 h 70–85% >95% Moderate
Acid Chloride-Mediated 0–25°C 4–6 h 85–95% >98% High
Microwave-Assisted 100°C 0.5 h 80–88% >97% Low
Continuous Flow 120°C 0.25 h 90–94% >99% Industrial

Key Observations :

  • Acid Chloride-Mediated Synthesis offers the best balance of yield and purity.
  • Continuous Flow is optimal for large-scale production but requires significant infrastructure.
  • Microwave-Assisted methods are limited to small batches due to equipment constraints.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1. Building Block in Synthesis

  • Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group and methoxy group make it an attractive intermediate for developing new pharmaceuticals and agrochemicals.

2. Industrial Production

  • In industrial settings, the compound is synthesized through esterification of 6-methoxy-2-(trifluoromethyl)nicotinic acid with ethanol, often using sulfuric acid as a catalyst under reflux conditions. Continuous flow processes may be employed to enhance efficiency and scalability, optimizing reaction conditions for higher yields.

Biological Research Applications

1. Antimicrobial and Anticancer Properties

  • Research indicates that derivatives of this compound exhibit potential biological activities, particularly antimicrobial and anticancer effects. These properties are attributed to its ability to interact with specific molecular targets involved in cellular processes.

2. Mechanism of Action

  • The mechanism involves the compound's interaction with nicotinic acid pathways, modulating enzyme activities related to cellular metabolism. The trifluoromethyl group enhances membrane penetration, allowing the compound to exert its biological effects effectively.

Pharmaceutical Applications

1. Therapeutic Potential

  • Ongoing research is exploring the use of this compound as a therapeutic agent in treating diseases linked to nicotinic acid metabolism. Its unique structure may provide advantages in drug development for conditions such as metabolic disorders and inflammation.

2. Interaction Studies

  • Various studies focus on understanding how this compound interacts with biological targets, employing techniques such as receptor binding assays and enzyme activity investigations. These studies are critical for elucidating its therapeutic efficacy and optimizing its application in medicine.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors involved in nicotinic acid metabolism, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) log P (Predicted)
Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate 2-CF₃, 6-OCH₃ C₁₀H₁₀F₃NO₄ 265.19* ~2.5
Ethyl 2-chloro-6-methoxynicotinate 2-Cl, 6-OCH₃ C₉H₉ClNO₃ 229.63 1.8
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate 2-CF₃, 6-Cl C₉H₇ClF₃NO₂ 253.61 2.9
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate 4-Cl, 6-CF₃ C₉H₇ClF₃NO₂ 253.61 2.7
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate 2-CF₃, 5-CN, 6-CH₃ C₁₁H₁₀F₃N₂O₂ 258.20 ~3.1

Key Observations :

  • Lipophilicity : The trifluoromethyl group increases log P compared to chloro substituents (e.g., 2-CF₃ vs. 2-Cl in ).
  • Solubility : Methoxy groups enhance aqueous solubility relative to chloro or trifluoromethyl groups.
  • Steric Effects : Bulky substituents (e.g., CF₃ at position 2) may hinder enzymatic hydrolysis of the ester group .

Metabolic Stability and Permeability

  • This compound : The electron-withdrawing CF₃ group at position 2 likely reduces esterase-mediated hydrolysis, prolonging systemic exposure. Methoxy at position 6 balances lipophilicity for transdermal permeability .
  • Ethyl 5-Cyano-6-Methyl-2-(Trifluoromethyl)Nicotinate : The cyano group introduces strong electron-withdrawing effects, possibly enhancing metabolic stability but reducing solubility.

Biological Activity

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives, characterized by its unique trifluoromethyl and methoxy groups. This article delves into its biological activity, mechanisms of action, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10H10F3NO3
  • Structural Features :
    • Trifluoromethyl group at the 2-position
    • Methoxy group at the 6-position of the pyridine ring

The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and biological activity.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The compound interacts with enzymes involved in nicotinic acid metabolism, potentially modulating their activity.
  • Receptor Interaction : It may act as an agonist or antagonist at nicotinic receptors, influencing various cellular processes.
  • Antiviral Properties : Preliminary studies suggest it may inhibit RNA processing enzymes crucial for viral replication, indicating potential antiviral applications.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer activities:

  • Antimicrobial Activity :
    • Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Inhibitory zone values ranged from 11 to 14 mm against tested strains .
  • Anticancer Activity :
    • Studies have shown that compounds derived from this structure can inhibit cancer cell proliferation.
    • Specific derivatives demonstrated IC50 values around 45.69 μM in cancer cell lines, indicating significant potential as anticancer agents .

Case Studies

  • Study on Antifibrotic Activity :
    • A derivative of this compound was evaluated for its ability to inhibit collagen expression in vitro.
    • Results indicated effective inhibition of collagen type I alpha 1 (COL1A1) protein expression, suggesting potential for developing antifibrotic drugs .
  • HIV Replication Inhibition :
    • Compounds structurally related to this compound were studied as dual inhibitors of HIV-1 reverse transcriptase.
    • These compounds showed selectivity indices greater than 10, indicating low cytotoxicity while effectively inhibiting viral replication .

Synthesis

The synthesis of this compound typically involves:

  • Esterification Reaction : The reaction between 6-methoxy-2-(trifluoromethyl)nicotinic acid and ethanol, facilitated by a catalyst such as sulfuric acid under reflux conditions.

This method ensures high yield and purity of the final product, making it suitable for further biological evaluations.

Comparative Analysis with Similar Compounds

The following table highlights the uniqueness of this compound compared to similar compounds:

Compound NameSimilarity IndexUnique Features
Ethyl 6-methoxy-2-(methyl)nicotinate0.82Lacks trifluoromethyl group
Ethyl 6-methoxy-2-(chloromethyl)nicotinate0.80Contains a chloromethyl group
Ethyl 6-methoxy-2-(bromomethyl)nicotinate0.75Contains a bromomethyl group
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate0.78Methyl group instead of ethyl
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate0.74Methoxy at the 4-position instead of 6

The distinct trifluoromethyl group imparts unique chemical properties that enhance its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate relevant to its handling in laboratory settings?

  • Answer: The compound's stability, solubility, and reactivity are influenced by its trifluoromethyl and methoxy substituents. While direct data for this specific ester is limited, analogous trifluoromethyl-substituted nicotinates (e.g., ethyl 2-(trifluoromethyl)nicotinate) exhibit a boiling point of ~235.8°C at 760 mmHg and a density of ~1.3 g/cm³ . The methoxy group may enhance solubility in polar solvents like ethanol or DMSO. Safety protocols for handling trifluoromethylated compounds include using fume hoods, wearing flame-resistant gloves, and avoiding aqueous release due to potential environmental persistence .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer: Two primary methodologies are observed in related compounds:

  • Palladium-catalyzed cross-coupling: For example, Suzuki-Miyaura coupling between halogenated nicotinate esters and boronic acids (e.g., 6-bromo-2-trifluoromethylnicotinate with methoxyphenyl boronic acid). Yields depend on catalyst choice (e.g., Pd(PPh₃)₄) and ligand systems .
  • Direct functionalization: Electrophilic substitution on pre-formed nicotinate esters using trifluoromethylation agents (e.g., Togni’s reagent) followed by methoxy group introduction via nucleophilic aromatic substitution. This route may require careful control of reaction temperature and stoichiometry to avoid side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in palladium-catalyzed cross-coupling syntheses?

  • Answer: Key variables include:

  • Catalyst loading: Lower Pd concentrations (0.5–2 mol%) reduce costs while maintaining efficiency. Bidentate ligands (e.g., XPhos) enhance stability and selectivity .
  • Solvent choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of boronic acid coupling partners.
  • Temperature control: Reactions performed at 80–100°C balance kinetic efficiency with thermal decomposition risks.
  • Base selection: K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) can drive reactions to completion .
    • Note: Literature reports varying yields (30–89%) for similar compounds, highlighting the need for reproducibility testing and impurity profiling .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Answer:

  • LC-MS/HPLC: LC-MS (e.g., m/z 366 [M+H]⁺ in related pyrimidine esters) confirms molecular weight, while HPLC (retention time ~1.26 minutes under TFA-modified conditions) assesses purity .
  • NMR spectroscopy: ¹H NMR (100 MHz, D₂O) resolves ester protons (δ 1.2–1.4 ppm for ethyl groups) and aromatic protons (δ 8.0–9.0 ppm for pyridine rings). ¹⁹F NMR detects trifluoromethyl signals (δ -60 to -70 ppm) .
  • Elemental analysis: Validates stoichiometry, particularly for fluorine content.

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence regioselectivity in functionalization reactions?

  • Answer: The trifluoromethyl group is a strong electron-withdrawing meta-director, while the methoxy group is electron-donating and ortho/para-directing. In nicotinate esters, this combination creates competing electronic environments, requiring precise reaction design. For example, nitration or halogenation may favor the 4-position of the pyridine ring due to trifluoromethyl dominance. Computational modeling (e.g., DFT) can predict reactive sites and guide synthetic strategies .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer: Trifluoromethylated esters are generally stable at 2–8°C in inert atmospheres. However, hydrolysis risks increase in humid environments, necessitating desiccants and moisture-free storage. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways, such as ester hydrolysis to carboxylic acids .

Data Contradictions and Reproducibility Considerations

  • Synthetic yields: Literature reports for analogous compounds show significant variability (e.g., 30–89% yields in trifluoromethylnicotinate syntheses). Factors include reagent purity, catalyst batch variability, and reaction scale .
  • Safety classifications: While some trifluoromethylated compounds are classified as non-hazardous (no GHS labels), others require stringent handling due to flammability (flash point ~96°C). Researchers must validate safety protocols for each batch .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate
Reactant of Route 2
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Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate

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